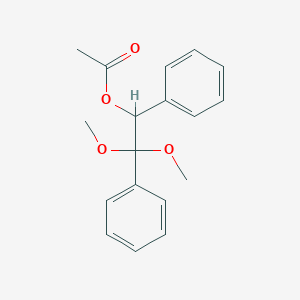

2,2-Dimethoxy-1,2-diphenylethyl acetate

Description

Nomenclatural Considerations and Common Aliases of 2,2-Dimethoxy-2-phenylacetophenone (B1663997)

The precise identification of a chemical compound is foundational in scientific discourse. 2,2-Dimethoxy-2-phenylacetophenone is known by a variety of names and identifiers across different contexts, including systematic nomenclature, common aliases, and commercial trade names. mdpi.com

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-dimethoxy-1,2-diphenylethan-1-one . rsc.org This systematic name precisely describes its molecular structure, which features a two-carbon ethanone (B97240) backbone substituted with two methoxy (B1213986) groups and two phenyl groups. It is classified chemically as a ketone. researchgate.net

Commercially and in laboratory settings, it is frequently referred to by several synonyms. The most common of these is the titular 2,2-Dimethoxy-2-phenylacetophenone , often shortened to the acronym DMPA . mdpi.comrsc.org Other widely recognized aliases include Benzil (B1666583) dimethyl ketal , Benzil α,α-dimethyl acetal (B89532) , and α,α-Dimethoxy-α-phenylacetophenone . rsc.orgrsc.orggoogle.com

Furthermore, DMPA is marketed under various trade names for its application as a photoinitiator. Some of the well-known commercial names include Irgacure 651 , Esacure KB 1 , Lucirin BDK , and Kayacure BDMK . chemimpex.com The compound is assigned the CAS (Chemical Abstracts Service) number 24650-42-8 and the EC (European Community) number 246-386-6 , which serve as unique global identifiers for regulatory and database purposes. researchgate.netchemicalbook.com

| Identifier Type | Identifier | Source |

|---|---|---|

| Preferred IUPAC Name | 2,2-dimethoxy-1,2-diphenylethan-1-one | rsc.org |

| Common Name | 2,2-Dimethoxy-2-phenylacetophenone | mdpi.comrsc.org |

| Common Abbreviation | DMPA | rsc.orgrsc.org |

| CAS Number | 24650-42-8 | rsc.orgresearchgate.net |

| EC Number | 246-386-6 | google.comresearchgate.net |

| Synonym | Benzil dimethyl ketal | mdpi.com |

| Synonym | Benzil α,α-dimethyl acetal | rsc.orggoogle.com |

| Synonym | α,α-Dimethoxy-α-phenylacetophenone | rsc.orggoogle.com |

| Trade Name | Irgacure 651 | biosynth.com |

| Trade Name | Esacure KB 1 | chemimpex.com |

Historical Development and Significance of Dimethoxyacetophenones in Organic Chemistry

The development of dimethoxyacetophenones like DMPA is rooted in the broader history of organic chemistry and the study of aromatic ketones. Acetophenone itself, a simpler aromatic ketone, has long been a fundamental building block in organic synthesis. The exploration of its derivatives paved the way for the creation of more complex molecules with specific functionalities.

The journey towards specialized photoinitiators involved significant advancements in understanding photochemical reactions. The parent compound for the synthesis of DMPA is often benzil, an aromatic diketone (1,2-diphenylethane-1,2-dione). researchgate.netchemicalbook.comresearchgate.net Benzil itself has been a subject of study in organic synthesis for its versatile reactivity, particularly in the formation of heterocyclic compounds. chemicalbook.comresearchgate.net

The transition from general-purpose ketones to highly specialized photoinitiators marked a significant evolution. Researchers in the mid-20th century began to systematically investigate compounds that could absorb light energy and generate reactive species to initiate polymerization. Acetophenone derivatives were identified as promising candidates. rsc.org These Type I photoinitiators function by undergoing a process called α-cleavage upon UV irradiation. rsc.orgresearchgate.net This bond-breaking event directly produces two radical fragments, at least one of which can initiate the polymerization chain reaction. rsc.org

The synthesis of 2,2-dimethoxy-2-phenylacetophenone from benzil represents a targeted chemical design to enhance photoinitiation efficiency. google.com The addition of the two methoxy groups to the ketal structure plays a crucial role in facilitating the α-cleavage process, making DMPA a highly effective and widely used tool in photopolymerization.

Contemporary Relevance of 2,2-Dimethoxy-2-phenylacetophenone in Advanced Chemical Disciplines

In modern chemical science, 2,2-Dimethoxy-2-phenylacetophenone is primarily valued for its role as a highly efficient Type I radical photoinitiator. mdpi.comresearchgate.net Its ability to generate free radicals upon exposure to UV light makes it indispensable in a multitude of applications that rely on photopolymerization. wikipedia.orgmurov.info

The most prominent application of DMPA is in UV curing systems. researchgate.netbiosynth.commurov.info This technology is used extensively in the manufacturing of coatings, inks, and adhesives. biosynth.commurov.info When added to a liquid formulation of monomers and oligomers (like acrylates), DMPA initiates a rapid polymerization process upon UV exposure, transforming the liquid into a solid, cross-linked polymer almost instantaneously. wikipedia.orgbiosynth.com This rapid, on-demand curing offers significant advantages in industrial processes, including high speed, low energy consumption, and the absence of volatile organic solvents.

DMPA's utility extends to various advanced fields:

Polymer Chemistry : It is a go-to initiator for the polymerization of various monomers, especially acrylates and methacrylates, to create a vast array of polymers and hydrogels.

Materials Science : It is used in the preparation of specialized materials such as UV-curing silicone rubber, which possesses excellent mechanical and thermal properties.

Electronics Manufacturing : DMPA serves as an initiator in the production of photoresists, which are essential for creating the intricate patterns of integrated circuits through photolithography. wikipedia.orgmurov.info

Biomedical Applications : The compound is utilized in fabricating biocompatible materials, such as hydrogels for biosensors and components for medical devices. For instance, it has been used in the development of percutaneous fiber-optic sensors for glucose monitoring. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

6316-83-2 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

(2,2-dimethoxy-1,2-diphenylethyl) acetate |

InChI |

InChI=1S/C18H20O4/c1-14(19)22-17(15-10-6-4-7-11-15)18(20-2,21-3)16-12-8-5-9-13-16/h4-13,17H,1-3H3 |

InChI Key |

GZZIXSRJUBTXKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,2 Dimethoxy 2 Phenylacetophenone

Established Synthetic Pathways to 2,2-Dimethoxy-2-phenylacetophenone (B1663997)

The synthesis of 2,2-Dimethoxy-2-phenylacetophenone, also known as benzil (B1666583) dimethyl ketal, has been approached through several well-established chemical routes. These methods primarily utilize benzil as a key starting material and focus on the formation of the dimethyl ketal functional group.

Condensation Reactions for α-Ketal Formation

One of the fundamental methods for synthesizing 2,2-Dimethoxy-2-phenylacetophenone involves the direct formation of the α-ketal from a diketone precursor, typically benzil. This transformation is a classic example of a condensation reaction. A common procedure involves reacting benzil with methanol (B129727) in the presence of an acid catalyst. For instance, passing dry hydrogen chloride gas through a mixture of benzil and methanol facilitates the formation of the dimethyl ketal. guidechem.com In this acid-catalyzed reaction, the protonation of one of the carbonyl oxygens of benzil increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic methanol. This process occurs twice to form the stable dimethyl ketal.

This pathway is valued for its use of relatively simple reagents. guidechem.com

Alkylation and Methylation Routes, particularly involving Benzil

A predominant industrial method for synthesizing 2,2-Dimethoxy-2-phenylacetophenone involves the methylation of benzil. This route typically employs a strong methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. guidechem.comgoogle.com The reaction is generally carried out with an alkali metal methoxide (B1231860), like sodium methoxide, which acts as both a reactant and a base. guidechem.comgoogle.com

Several patents and publications describe this process where benzil is reacted with dimethyl sulfate and sodium methoxide. guidechem.comgoogle.com However, early iterations of this method were noted for being cumbersome, generating significant wastewater, and resulting in modest yields of around 55%. guidechem.com The use of dimethyl sulfate also poses a significant drawback due to its high toxicity. guidechem.com

Catalytic Approaches in Synthesis (e.g., Phase Transfer Catalysis, PEG-assisted synthesis)

To improve the efficiency and safety of the methylation route, catalytic approaches have been developed. Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). austinpublishinggroup.comcrdeepjournal.org

A significant advancement in the synthesis of 2,2-Dimethoxy-2-phenylacetophenone is the use of polyethylene (B3416737) glycol (PEG) or its derivatives as catalysts. A patented process describes the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent (like xylene or cyclohexane) in the presence of a catalyst selected from polyethylene glycol, polyethylene glycol dialkyl ether, or a crown ether. google.com The use of PEG or a mixture of PEG and diglyme (B29089) or triglyme (B29127) was found to be particularly effective. google.com These catalysts help to solubilize the ionic methoxide in the nonpolar solvent, thereby accelerating the reaction rate and improving the yield. google.com This method represents a form of phase-transfer catalysis, enhancing the interaction between the reactants.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of 2,2-Dimethoxy-2-phenylacetophenone while minimizing costs and environmental impact. For the PEG-catalyzed methylation of benzil, several factors have been systematically studied and optimized.

Key optimization parameters include:

Solvent: The use of a water-immiscible, nonpolar solvent such as xylene, toluene, or cyclohexane (B81311) is preferred. google.com

Temperature: The reaction is typically carried out at temperatures ranging from -20 °C to 100 °C, with a preferred range of 15 °C to 25 °C to ensure a controlled reaction rate and minimize side products. google.com

Reactant Ratios: The molar ratios of the reactants are crucial. Typically, 1 to 2 moles of dimethyl sulfate and 1 to 4 moles of sodium methylate are used per mole of benzil. google.com

Catalyst Concentration: The catalyst, such as PEG-400, is used in small but effective amounts, often around 0.01 to 0.1 by volume of the solvent. google.com

Reaction Time: The reaction is generally completed within a few hours, with progress monitored by techniques like thin-layer chromatography. google.comgoogle.com

Following these optimized protocols, yields can be significantly enhanced. For example, a process using PEG-400 as a catalyst in xylene at 15-20°C reported a yield of 88.2% with a product purity of 99.9%. google.com This is a substantial improvement over older methods that yielded only 55%. guidechem.com

| Method | Starting Material | Key Reagents | Catalyst | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Early Methylation | Benzil | Dimethyl sulfate, Sodium methoxide | None specified | Not specified | 55% | guidechem.com |

| PEG-Assisted Synthesis | Benzil | Dimethyl sulfate, Sodium methylate | Polyethylene glycol (PEG-400) | Xylene | 88.2% | google.com |

| PEG/Diglyme-Assisted Synthesis | Benzil | Dimethyl sulfate, Sodium methylate | PEG-1000 and Diglyme | Xylene | High (not specified) | google.com |

Exploration of Novel and Green Synthetic Protocols for 2,2-Dimethoxy-2-phenylacetophenone

In line with the principles of green chemistry, which aim to reduce waste and avoid hazardous substances, novel synthetic routes are being explored. nih.gov A greener synthesis for 2,2-dialkoxyacetophenone derivatives has been developed, which avoids highly toxic reagents like dimethyl sulfate. google.com

This method utilizes a 2,2-dichloroacetophenone (B1214461) derivative, an alcohol (such as methanol or ethanol), and a base (like sodium carbonate). The reaction proceeds by heating and stirring these components. The advantages of this protocol include:

Simple Operation: The procedure involves mixing the reactants and heating, followed by filtration and concentration. google.com

High Purity and Yield: The crude product is obtained in high purity (e.g., 98% by GC) and high yield (e.g., 96% for an analogue). google.com

Environmental Benignity: The reaction does not produce toxic or environmentally harmful by-products, offering a significant advantage over methods using dimethyl sulfate. google.com

This approach provides a new, more sustainable synthetic pathway for this important class of compounds. google.com

Derivatization Strategies for Structural Modifications of 2,2-Dimethoxy-2-phenylacetophenone

While 2,2-Dimethoxy-2-phenylacetophenone is primarily synthesized for its end-use as a photoinitiator, it can also serve as a starting material for further structural modifications. wikipedia.orgsigmaaldrich.com These derivatization strategies aim to alter its physical or chemical properties, such as solubility or photoinitiation efficiency.

One notable example is the synthesis of a water-soluble, supramolecular-structured photoinitiator derived from 2,2-Dimethoxy-2-phenylacetophenone. sigmaaldrich.com Such modifications are crucial for applications in aqueous-based polymerization systems, where the parent compound's low water solubility is a limitation. The goal of such derivatization is to introduce hydrophilic functional groups onto the molecule without compromising its photoinitiating capabilities. Under UV irradiation, 2,2-dimethoxy-2-phenylacetophenone itself decomposes to form a benzoyl radical and an acetal (B89532) radical, which then initiate polymerization. researchgate.net Structural modifications can influence the efficiency of this radical generation process.

Photochemistry and Radical Reaction Mechanisms of 2,2 Dimethoxy 2 Phenylacetophenone

Primary Photochemical Processes in 2,2-Dimethoxy-2-phenylacetophenone (B1663997)

The primary photochemical event upon UV irradiation of DMPA is the cleavage of the carbon-carbon bond located between the carbonyl group and the quaternary carbon atom. This process, known as a Norrish Type I or α-cleavage reaction, is the foundational step in its function as a photoinitiator. osti.govresearchgate.netresearchgate.net

Upon absorbing UV radiation, the DMPA molecule transitions from its ground state (S₀) to an excited singlet state (S₁). radtech.org Subsequently, it undergoes intersystem crossing (ISC) to a very short-lived triplet state (T₁), which has a lifetime of approximately 100 picoseconds. radtech.orgresearchgate.netrsc.org It is from this excited triplet state that the molecule undergoes efficient homolytic bond dissociation, specifically an α-cleavage. radtech.orgrsc.org This cleavage results in the formation of two distinct radical fragments: a benzoyl radical and an α,α-dimethoxybenzyl radical. researchgate.netrsc.org

DMPA + hν → [DMPA] (S₁) → [DMPA] (T₁) → Benzoyl Radical + α,α-Dimethoxybenzyl Radical**

The two primary radical species generated from the photo-cleavage of DMPA are the benzoyl radical and the α,α-dimethoxybenzyl radical. rsc.org The presence and behavior of these transient species have been extensively studied and characterized using techniques such as optical spectroscopy, Electron Spin Resonance (ESR) spectroscopy, and Chemically Induced Dynamic Nuclear Polarization (CIDNP). rsc.orgrsc.org

The α,α-dimethoxybenzyl radical is particularly noteworthy as its subsequent reactions are strongly influenced by experimental conditions. rsc.orgrsc.org This radical can undergo further fragmentation, either thermally or photochemically, to produce methyl benzoate (B1203000) and a methyl radical. rsc.org The detection of all three radical species—benzoyl, α,α-dimethoxybenzyl, and methyl—has been confirmed in time-resolved ESR experiments. rsc.org

Table 1: Primary Transient Radical Species from DMPA Photolysis

| Radical Species | Chemical Formula | Method of Characterization | Fate |

|---|---|---|---|

| Benzoyl Radical | C₇H₅O• | ESR, Optical Spectroscopy, CIDNP | Initiates polymerization, abstracts hydrogen |

| α,α-Dimethoxybenzyl Radical | C₉H₁₁O₂• | ESR, Optical Spectroscopy, CIDNP | Termination, thermal/photo-fragmentation |

| Methyl Radical | CH₃• | ESR, CIDNP | Initiates polymerization |

Detailed Mechanistic Studies of Free Radical Generation

The efficiency of free radical generation and the subsequent product distribution are not constant but are significantly dependent on the irradiation conditions. rsc.org

The photochemistry of DMPA is strongly dependent on the intensity of the photolysis light. rsc.orgrsc.org The α,α-dimethoxybenzyl radical, formed during the primary cleavage, can absorb another photon, leading to a facile photofragmentation that yields methyl benzoate and a methyl radical. rsc.org This secondary photochemical process means that product distributions and the relative importance of the α,α-dimethoxybenzyl radical versus the methyl radical in polymerization initiation are directly linked to light intensity. rsc.org

At high light intensities, this photofragmentation becomes nearly quantitative, making methyl benzoate a principal product. rsc.org Conversely, at very low light intensities, the photochemical fragmentation of the α,α-dimethoxybenzyl radical is less significant, and its fate is determined by competition between thermal fragmentation and termination reactions. rsc.org The composition of gaseous byproducts also shifts, from nearly pure ethane (B1197151) at high intensities (from methyl radical combination) to methane (B114726) at low intensities (from hydrogen abstraction). rsc.org Laser pulse photolysis studies have often utilized wavelengths such as 308 nm and 351 nm to induce these fragmentation processes. rsc.orgresearchgate.net

Kinetic data on the formation, decay, and subsequent reactions of the radicals generated from DMPA have been obtained through methods like time-resolved ESR and modulated excitation optical spectroscopy. rsc.orgresearchgate.net The decay of the primary radicals, the α,α-dimethoxybenzyl and benzoyl radicals, has been observed and their rate constants estimated. researchgate.net The subsequent fragmentation of the α,α-dimethoxybenzyl radical into methyl benzoate and a methyl radical is a key kinetic step. rsc.org There were initial discrepancies in the literature regarding the rate of this demethylation, with some studies suggesting it was fast while others indicated it was slow. rsc.org It was later clarified that this discrepancy arose from the previously discussed dependence on light intensity, where photofragmentation can be much faster than thermal fragmentation. rsc.org Detailed kinetic data have been reported for self-termination reactions of the radicals, their thermal fragmentations, and their addition to monomers like acrylonitrile. rsc.org

Table 2: Selected Kinetic Parameters and Observations

| Process | Description | Influencing Factor | Observation/Result |

|---|---|---|---|

| Primary Cleavage | Formation of benzoyl and α,α-dimethoxybenzyl radicals. | Light Absorption | Occurs from a short-lived triplet state (τT ≈ 100 ps). rsc.org |

| Photofragmentation | Cleavage of α,α-dimethoxybenzyl radical to methyl benzoate and methyl radical. | Light Intensity | Dominant at high intensities. rsc.org |

| Thermal Fragmentation | Thermal cleavage of α,α-dimethoxybenzyl radical. | Temperature | Competes with termination reactions at low light intensities. rsc.org |

| Radical Decay | Termination and reaction of transient radicals. | Radical Concentration | Self-termination rates have been determined. rsc.org |

Intersystem Crossing (ISC) and Excited State Dynamics

The photochemical pathway of DMPA begins with the absorption of a UV photon, which promotes the molecule to an excited singlet state, S₁. radtech.org For the efficient α-cleavage to occur, the molecule must transition from this singlet state to an excited triplet state, T₁, via intersystem crossing (ISC). radtech.orgresearchgate.net Computational analyses show that this process is centered on the carbonyl group, which undergoes a π-π* transition. radtech.org

The T₁ excited state has an unexpectedly short lifetime before it dissociates into the benzoyl and α,α-dimethoxybenzyl radicals. radtech.orgrsc.org Modeling of the T₁ state indicates that the geometry around the carbonyl carbon changes, acquiring significant sp³ character, which facilitates the bond cleavage. radtech.org The entire process, from initial light absorption to the generation of radicals, is exceptionally rapid, enabling DMPA to function as a highly efficient initiator for rapid polymerization processes.

Thermal Degradation of 2,2-Dimethoxy-2-phenylacetophenone Remains a Niche Area of Study

Although the photochemistry of DMPA involves subsequent thermal fragmentation of the initially formed radicals, a detailed analysis of the compound's decomposition when subjected to heat in the absence of light is not well-documented. General safety data for DMPA indicates that, like many organic compounds, its thermal decomposition can produce carbon monoxide and carbon dioxide. However, specific studies detailing the mechanisms, intermediate products, and temperature thresholds for these thermal degradation pathways are scarce.

Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) would be instrumental in elucidating the precise fragmentation patterns of DMPA under thermal stress. Such studies would provide valuable data on the thermal stability of the compound and identify the various chemical species that are formed as it breaks down. At present, the scientific community's understanding of DMPA is predominantly centered on its light-induced reactivity, leaving its behavior under purely thermal conditions as an area with limited investigation.

Advanced Spectroscopic Characterization and Computational Analysis of 2,2 Dimethoxy 2 Phenylacetophenone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,2-dimethoxy-2-phenylacetophenone (B1663997). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity and arrangement of atoms within the molecule.

In the ¹H NMR spectrum, the protons of the two methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet, indicating their chemical equivalence. The protons on the two distinct phenyl rings give rise to complex multiplets in the aromatic region of the spectrum. The integration of these signals corresponds to the number of protons in each environment, further validating the molecular structure.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the quaternary carbon bonded to the methoxy groups, the methoxy carbons themselves, and the various carbons of the two phenyl rings. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative NMR Spectroscopic Data for 2,2-Dimethoxy-2-phenylacetophenone in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.04 | d | 2H, Aromatic (ortho-protons on benzoyl ring) |

| ¹H | 7.26 - 7.36 | m | 8H, Aromatic (remaining phenyl protons) |

| ¹³C | 195.5 | s | C=O (Carbonyl) |

| ¹³C | 138.0 | s | Aromatic C |

| ¹³C | 134.6 | s | Aromatic C |

| ¹³C | 132.6 | s | Aromatic CH |

| ¹³C | 130.0 | s | Aromatic CH |

| ¹³C | 128.6 | s | Aromatic CH |

| ¹³C | 128.4 | s | Aromatic CH |

| ¹³C | 127.9 | s | Aromatic CH |

| ¹³C | 126.9 | s | Aromatic CH |

| ¹³C | 102.7 | s | Quaternary C(OCH₃)₂ |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 2,2-dimethoxy-2-phenylacetophenone and to elucidate its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule undergoes characteristic cleavages that provide insight into its structural components.

The primary fragmentation event is the α-cleavage of the bond between the carbonyl carbon and the quaternary carbon, a process central to its function as a photoinitiator. This cleavage results in the formation of two primary radical cations: the benzoyl cation (C₆H₅CO⁺) and the dimethoxybenzyl cation ([C₆H₅C(OCH₃)₂]⁺). The benzoyl cation is typically observed as a prominent peak at m/z 105. The dimethoxybenzyl fragment often undergoes further fragmentation, such as the loss of a methyl group or formaldehyde, leading to other observed ions. researchgate.net The most abundant fragment ion observed in the GC-MS spectrum is often at m/z 151, corresponding to the [C₆H₅C(OCH₃)₂]⁺ fragment. nih.gov

Table 2: Key Mass Spectrometry Fragmentation Data (EI-MS) for 2,2-Dimethoxy-2-phenylacetophenone

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 151 | 99.99 | [C₆H₅C(OCH₃)₂]⁺ |

| 105 | 32.00 | [C₆H₅CO]⁺ |

| 77 | 21.00 | [C₆H₅]⁺ |

| 152 | 10.00 | Isotope peak or alternative fragment |

Data sourced from PubChem CID 90571. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 2,2-dimethoxy-2-phenylacetophenone by probing their characteristic vibrational modes.

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the range of 1690-1720 cm⁻¹. brainly.com This peak confirms the presence of the ketone functional group. Other significant absorptions include C-H stretching vibrations from the aromatic rings (typically found just above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹). vscht.cz The region between 1400 cm⁻¹ and 1600 cm⁻¹ shows several bands corresponding to C=C stretching vibrations within the aromatic rings. libretexts.org Strong bands in the 1050-1260 cm⁻¹ region are assigned to the C-O stretching of the methoxy groups. vscht.cz

Table 3: Characteristic Vibrational Frequencies for 2,2-Dimethoxy-2-phenylacetophenone

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Carbonyl (C=O) Stretch | 1720 - 1690 | IR (Strong), Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

Electronic Absorption and Emission Spectroscopy in Photoreactivity Studies

Electronic absorption (UV-Vis) spectroscopy is fundamental to understanding the photoreactivity of 2,2-dimethoxy-2-phenylacetophenone, as it reveals the wavelengths of light the molecule absorbs to become electronically excited. The UV spectrum in a solvent like acetonitrile (B52724) shows main absorption bands with maxima at approximately 251 nm and 341 nm. benthamopen.com These absorptions correspond to π→π* and n→π* electronic transitions associated with the aromatic rings and the carbonyl group.

Efficient absorption of UV light, particularly in the 341 nm region, promotes the molecule to an excited singlet state, which can then undergo intersystem crossing to a triplet state. benthamopen.com This excited triplet state is the precursor to the α-cleavage that generates the initiating free radicals. The compound is characterized by a high phosphorescence quantum yield (Φ = 0.62) and a relatively long triplet lifetime, which contributes to its high efficiency as a photoinitiator. benthamopen.com The consumption of the initiator upon UV irradiation can be monitored by the decrease in its characteristic absorption bands. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Detection and Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of the paramagnetic species—free radicals—that are generated during the photolysis of 2,2-dimethoxy-2-phenylacetophenone. rsc.org Since the initiation of polymerization depends entirely on these radical intermediates, ESR provides crucial mechanistic insights.

Upon UV irradiation, the molecule undergoes α-cleavage to produce two primary radicals: the benzoyl radical and the α,α-dimethoxybenzyl radical. rsc.org ESR spectroscopy can detect the distinct signals from these transient radicals. The hyperfine splitting patterns and g-values of the ESR spectra allow for the unambiguous identification of each radical species. Studies have shown that the photochemistry of the compound is significantly influenced by the subsequent thermal and photochemical fragmentations of the α,α-dimethoxybenzyl radical, a process that can also be monitored by ESR. rsc.org

Applications of 2,2 Dimethoxy 2 Phenylacetophenone in Polymer Science and Organic Synthesis

Role of 2,2-Dimethoxy-2-phenylacetophenone (B1663997) as a Photoinitiator in Polymerization

Mechanism of Radical Polymerization Initiation

The initiation process begins with the absorption of UV radiation by 2,2-dimethoxy-2-phenylacetophenone, which excites the molecule to a higher energy state. This excited molecule then undergoes α-cleavage (Norrish Type I reaction) to generate a benzoyl radical and a dimethoxybenzyl radical. researchgate.netrsc.org Both of these radicals can initiate polymerization by adding to a monomer molecule, creating a new radical that propagates to form a polymer chain. acs.orgcore.ac.uk

The general mechanism can be summarized as follows:

Photoexcitation: DMPA + hν (UV light) → [DMPA]* (excited state)

α-Cleavage: [DMPA]* → Benzoyl radical + Dimethoxybenzyl radical

Initiation: Radical + Monomer → Polymer chain radical

Propagation: Polymer chain radical + n(Monomer) → Growing polymer chain

Termination: Combination or disproportionation of growing polymer chains

This process is highly efficient and allows for rapid curing of polymerizable formulations. nbinno.com

Efficacy in Photopolymerization of Various Monomers

2,2-Dimethoxy-2-phenylacetophenone is effective in the photopolymerization of a variety of monomers, most notably acrylates and methacrylates. chemicalbook.comactylis.com It is widely used in the polymerization of acrylic acid and its esters. uvabsorber.com

Studies have demonstrated its efficiency in the photopolymerization of methacrylate (B99206) monomers, even in thick sections (around 2 mm). cenmed.comresearchgate.net Research has shown that high conversion rates can be achieved with DMPA concentrations as low as 0.25% by weight. researchgate.net However, at higher concentrations, a screening effect can occur, where excess photoinitiator absorbs light near the surface, reducing the light intensity available for initiation in deeper layers. researchgate.net

The polymerization rate of methacrylate monomers increases with DMPA concentration up to a certain point, after which it plateaus. researchgate.net For example, in one study, the polymerization rate increased when DMPA content was raised from 0.125 wt% to 0.25 wt%, but showed no significant change between 0.25 wt% and 0.5 wt%. researchgate.net

The compound is also used in the preparation of hydrogel contact lenses from 2-hydroxyethyl methacrylate-containing monomer mixtures. google.com

Applications in UV Curing Systems

The ability of 2,2-dimethoxy-2-phenylacetophenone to rapidly initiate polymerization upon exposure to UV light makes it a valuable component in UV curing systems. chemicalbook.compolymer-books.com These systems are used in a wide range of industrial applications, including:

Inks: It is essential for UV-curable printing inks, where fast curing is necessary for high-speed printing processes. nbinno.com

Coatings: It is used in coatings for wood, paper, metal, and plastics to produce hard, durable, and glossy finishes. nbinno.comchemicalbook.com

Adhesives: UV-curable adhesives formulated with this photoinitiator offer rapid bonding. nbinno.com

Photoresists: It is employed in photosensitive resin printing. uvabsorber.comchemicalbook.com

Silicone Rubber: It is used in the preparation of UV-curing silicone rubber with good mechanical properties and thermal stability through thiol-ene reactions. cenmed.comsigmaaldrich.com

Use in the Fabrication of Integrated Circuits

2,2-Dimethoxy-2-phenylacetophenone also finds application as an initiator in the process of making integrated circuits. wikipedia.orgchemicalbook.com In photolithography, it can be a component of photoresist formulations. When exposed to a specific pattern of UV light, the photoinitiator induces polymerization in the exposed areas, altering their solubility. This allows for the selective removal of either the exposed or unexposed portions of the resist, transferring the pattern onto the substrate. The addition of a photo-radical generator like 2,2-dimethoxy-2-phenylacetophenone can help to boost the sensitivity of the resist film. researchgate.net

Employment of 2,2-Dimethoxy-2-phenylacetophenone as a Building Block in Organic Synthesis

Beyond its primary role as a photoinitiator, 2,2-dimethoxy-2-phenylacetophenone is also a useful compound in organic synthesis. chemicalbook.com It can serve as a starting material for the preparation of other molecules. For instance, it can be used to synthesize water-soluble supramolecular-structured photoinitiators that exhibit higher efficiency than the parent compound. cenmed.comsigmaaldrich.com The synthesis of 2,2-dimethoxy-2-phenylacetophenone itself can be achieved by reacting benzil (B1666583) with dimethyl sulfate (B86663) and an alkali metal methylate in a nonpolar organic solvent in the presence of a catalyst. google.com

Development of Novel Materials and Advanced Functional Systems using 2,2-Dimethoxy-2-phenylacetophenone

The use of 2,2-dimethoxy-2-phenylacetophenone has been instrumental in the development of novel materials and advanced functional systems. Its efficiency as a photoinitiator has facilitated research into new polymer-based technologies. For example, it has been used in the preparation of conductive adhesives, 3D printing materials, medical coatings, and biocompatible glues for biomedical devices. medchemexpress.com

Research has also explored its use in creating polymer biocomposites with lignin (B12514952) and in the development of programmable epidermal microfluidic valving systems for wearable biofluid management. sigmaaldrich.com

Advanced Methodologies and Future Research Directions Involving 2,2 Dimethoxy 2 Phenylacetophenone

Controlled Radical Polymerization Mediated by 2,2-Dimethoxy-2-phenylacetophenone (B1663997) Systems

Controlled radical polymerization (CRP) techniques are pivotal for synthesizing polymers with well-defined architectures, molecular weights, and narrow polydispersity. While DMPA is a conventional free-radical initiator, its integration into CRP systems has been a subject of research.

One such method is Nitroxide-Mediated Photopolymerization (NMP). In a study by Liu and colleagues, photosensitive TEMPO-based nitroxides were synthesized. When combined with DMPA as a photoinitiator, this system successfully mediated the photo-NMP of methyl methacrylate (B99206) (MMA). The resulting polymers exhibited a linear growth of number-average molecular weight (Mn) with monomer conversion and narrow molar mass distributions (Đ = 1.3–1.4), demonstrating the controlled nature of the polymerization. acs.org

Another approach involves Addition-Fragmentation Chain Transfer (AFCT) polymerization. AFCT agents are utilized to regulate the formation of polymer networks. While not directly mediating the process in the same way as in NMP or ATRP, DMPA's reliable generation of initial radicals is crucial for the success of these controlled polymerizations. The use of CRP techniques like NMP initiated by DMPA-based systems can lead to delayed gelation and reduced shrinkage stress in the resulting polymer networks. uiowa.edu This control over the polymerization process contributes to significantly enhanced mechanical properties, such as increased flexibility and toughness in the final materials. uiowa.edu

Table 1: Comparison of Polymerization Systems Utilizing DMPA

| Polymerization Technique | Monomer | Key Features | Resulting Polymer Properties | Reference |

| Photo-NMP | Methyl Methacrylate (MMA) | Use of photosensitive nitroxide with DMPA | Linear Mn growth, Narrow molar mass distributions (Đ = 1.3–1.4) | acs.org |

| Conventional Photopolymerization | Methacrylate Resins | Delayed gelation, Reduced shrinkage stress | Increased flexibility, Enhanced toughness | uiowa.edu |

Strategies for Modulating Photoreactivity and Efficiency of 2,2-Dimethoxy-2-phenylacetophenone

Optimizing the photoreactivity and efficiency of DMPA is crucial for industrial applications, particularly in UV curing of coatings, inks, and adhesives. nbinno.comuvabsorber.com Several factors influence its performance.

The concentration of DMPA plays a significant role. Studies on the photopolymerization of methacrylate monomers in thick sections revealed that increasing the DMPA concentration from 0.125 wt% to 0.25 wt% enhanced the polymerization rate. However, further increasing the concentration to 0.5 wt% did not yield a similar increase, which is attributed to a screening effect where excessive DMPA levels absorb light and hinder its penetration into deeper layers of the sample. researchgate.net

Integration of 2,2-Dimethoxy-2-phenylacetophenone in Multi-Component Photoinitiator Systems

Amine synergists, for example, facilitate the formation of free radicals by either lowering the activation energy of the reaction or by scavenging oxygen, which is a known inhibitor of radical polymerization. pcimag.com More recently, novel non-amine-based synergists have been developed that are believed to work through a photo-amplifying effect, reducing the instances of nonproductive return of the photoinitiator to its ground state. pcimag.com This improved efficiency can allow for a reduction in the required photoinitiator concentration by as much as 50% without a noticeable difference in the properties of the cured material. pcimag.com

DMPA, as a Norrish Type I photoinitiator, can be effectively paired with these synergists. pcimag.com It has also been compared with other initiator systems in various applications. For instance, in dental adhesive applications, the reactivity of DMPA was compared to other photoinitiators like phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) and camphorquinone (CQ)/amine systems. It was noted that cleavage-type photoinitiators like DMPA can generate twice the amount of radicals from a single event compared to CQ/amine systems, leading to higher quantum yields of conversion. nih.gov

Table 2: Performance of DMPA in Different Photoinitiator Systems

| System | Key Advantage | Mechanism | Reference |

| DMPA with Amine Synergist | Improved efficiency | Facilitates free radical formation, Oxygen scavenging | pcimag.com |

| DMPA with Novel Non-Amine Synergist | Reduced initiator concentration | Photo-amplifying effect | pcimag.com |

| DMPA vs. CQ/Amine | Higher quantum yield | Generates twice the radicals per event | nih.gov |

Exploration of 2,2-Dimethoxy-2-phenylacetophenone in Emerging Chemical Technologies

The reliable and efficient nature of DMPA makes it a valuable tool in a variety of emerging chemical technologies. Its applications extend beyond traditional coatings and inks into more advanced fields.

In the realm of biomaterials , DMPA is used as a photoinitiator for creating hydrogels and other biocompatible materials. For example, it has been used in the preparation of UV-curing silicone rubber with excellent mechanical and thermal stability via a thiol-ene reaction.

Microelectronics and 3D printing are other areas where DMPA is finding increasing use. It can act as an initiator in the process of creating integrated circuits. chemicalbook.com In 3D printing and additive manufacturing, the rapid and spatially controllable initiation provided by DMPA is crucial for the layer-by-layer fabrication of complex structures. echemi.com

Furthermore, DMPA is employed in the synthesis of specialized polymeric materials. It has been used to initiate the photopolymerization of methacrylate monomers in thick sections, which is relevant for applications like dental composites. researchgate.net Its use in photosensitive resin printing is also well-established. chemicalbook.com The ongoing development of light-curing technology in fields such as 5G network construction and artificial intelligence points to a growing demand for high-performance photoinitiators like DMPA. echemi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.